molecular formula C5H8INO2 B8195435 4-(Iodomethyl)-4-methyloxazolidin-2-one

4-(Iodomethyl)-4-methyloxazolidin-2-one

Cat. No.: B8195435
M. Wt: 241.03 g/mol
InChI Key: DAMSPRGEWVHZHX-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-4-methyloxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an iodomethyl group and a methyloxazolidinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-4-methyloxazolidin-2-one typically involves the iodination of a precursor compound. One common method is the reaction of 4-methyloxazolidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-4-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like sodium periodate or manganese dioxide are employed under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include azides, thiols, and other substituted derivatives.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

4-(Iodomethyl)-4-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-4-methyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-4-methyloxazolidin-2-one
  • 4-(Chloromethyl)-4-methyloxazolidin-2-one
  • 4-(Hydroxymethyl)-4-methyloxazolidin-2-one

Uniqueness

4-(Iodomethyl)-4-methyloxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(iodomethyl)-4-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO2/c1-5(2-6)3-9-4(8)7-5/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMSPRGEWVHZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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